N,N~2~-bis(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N-(2,4-DICHLOROPHENYL)-2-[N-(2,4-DICHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE is a synthetic organic compound characterized by the presence of dichlorophenyl groups and a benzenesulfonamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DICHLOROPHENYL)-2-[N-(2,4-DICHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves the following steps:
Formation of the Benzenesulfonamide Intermediate: This step involves the reaction of 2,4-dichlorophenylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Acylation Reaction: The benzenesulfonamide intermediate is then reacted with chloroacetyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DICHLOROPHENYL)-2-[N-(2,4-DICHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-DICHLOROPHENYL)-2-[N-(2,4-DICHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-DICHLOROPHENYL)-2-[N-(2,4-DICHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DICHLOROPHENYL)BENZENESULFONAMIDE: Lacks the acetamide group but shares the benzenesulfonamido moiety.
N-(2,4-DICHLOROPHENYL)ACETAMIDE: Lacks the benzenesulfonamido group but contains the acetamide moiety.
Uniqueness
N-(2,4-DICHLOROPHENYL)-2-[N-(2,4-DICHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE is unique due to the presence of both dichlorophenyl and benzenesulfonamido groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H14Cl4N2O3S |
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Molecular Weight |
504.2 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C20H14Cl4N2O3S/c21-13-6-8-18(16(23)10-13)25-20(27)12-26(19-9-7-14(22)11-17(19)24)30(28,29)15-4-2-1-3-5-15/h1-11H,12H2,(H,25,27) |
InChI Key |
ZNYIXIFEGLVNBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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